molecular formula C18H11ClN2O6 B2677718 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate CAS No. 439093-98-8

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Cat. No.: B2677718
CAS No.: 439093-98-8
M. Wt: 386.74
InChI Key: XBENIGAHTQBCQR-UHFFFAOYSA-N
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Description

4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a complex organic compound with the molecular formula C18H11ClN2O6. This compound is known for its unique chemical structure, which includes a nitrobenzyl group, a chloro-dioxo-naphthalenyl moiety, and a carbamate linkage.

Preparation Methods

The synthesis of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves multiple steps. One common synthetic route starts with the chlorination of 4-nitrotoluene to produce 4-nitrobenzyl chloride . This intermediate is then reacted with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine under specific conditions to form the desired carbamate compound. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-dioxo-naphthalenyl moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O6/c19-14-15(17(23)13-4-2-1-3-12(13)16(14)22)20-18(24)27-9-10-5-7-11(8-6-10)21(25)26/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENIGAHTQBCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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